molecular formula C8H5BrF2O B1272832 2-Bromo-1-(2,6-difluorophenyl)ethanone CAS No. 56159-89-8

2-Bromo-1-(2,6-difluorophenyl)ethanone

Cat. No. B1272832
CAS RN: 56159-89-8
M. Wt: 235.02 g/mol
InChI Key: UZKLFNHMBFDXEN-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,6-difluorophenyl)ethanone is a brominated organic compound that is structurally related to various other brominated compounds studied for their chemical properties and potential applications. While the specific compound is not directly studied in the provided papers, related compounds such as 2-bromo-1-arylethanones and other brominated benzophenones have been synthesized and characterized, indicating a broader interest in brominated organic compounds for their utility in chemical synthesis and potential industrial applications.

Synthesis Analysis

The synthesis of brominated compounds similar to 2-Bromo-1-(2,6-difluorophenyl)ethanone often involves halogenation reactions, as seen in the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, where bromine (Br2) was used as the brominating reagent . Additionally, Friedel–Crafts-type alkylation reactions have been employed to synthesize related compounds, such as in the case of bromodifluoro(phenylsulfanyl)methane, which undergoes alkylation with activated aromatic compounds to yield benzophenones . These methodologies suggest potential pathways for the synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanone, although the specific details would depend on the reactivity of the difluorophenyl group.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of synthesized 2-bromo-1-(3,4-dimethylphenyl)ethanone and its derivatives was confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis . Similarly, the absolute configurations of enantiomerically pure diarylethanes were determined by single-crystal X-ray diffractions . These techniques would be applicable to determine the molecular structure of 2-Bromo-1-(2,6-difluorophenyl)ethanone as well.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. For instance, nucleophilic substitution reactions have been studied between imidazole and various 2-bromo-1-arylethanone derivatives, with computational studies providing insights into the reaction mechanisms . The thermal decomposition of brominated flame retardants, such as BTBPE, has been analyzed, revealing mechanisms that could be relevant to the stability and reactivity of 2-Bromo-1-(2,6-difluorophenyl)ethanone under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like 2-Bromo-1-(2,6-difluorophenyl)ethanone can be inferred from related studies. For example, the improvement of synthetic technology for 2-bromo-1-(4-hydroxyphenyl)ethanone provided a yield of 64.7% with a purity of 90.2%, indicating the feasibility of high-purity synthesis for such compounds . The reactivity of brominated compounds in the presence of nucleophiles, as well as their potential to form various derivatives, such as thiazoles, highlights their chemical versatility .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Derivatives : 2-Bromo-1-arylethanones, including variants like 2-bromo-1-(2,6-difluorophenyl)ethanone, have been studied for their reactions with imidazole, indicating their potential use in synthesizing a variety of chemical compounds. Density Functional Theory (DFT) calculations have been performed to understand these reactions, highlighting the significance of 2-Bromo-1-(2,6-difluorophenyl)ethanone in synthetic chemistry (Erdogan & Erdoğan, 2019).
  • Synthesis of Chalcone Analogues : Research has explored the use of α-bromoketones, including 2-bromo-1-aryl ethanones, in synthesizing α,β-unsaturated ketones, which are chalcone analogues. This process employs an electron-transfer chain reaction, signifying the role of 2-Bromo-1-(2,6-difluorophenyl)ethanone in producing various chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Analytical Chemistry

  • Identification of Pyrolysis Products : Studies have been conducted on related compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride for their pyrolysis products. Such studies could be pertinent to understanding the thermal stability and breakdown products of 2-Bromo-1-(2,6-difluorophenyl)ethanone, which can be crucial in various analytical applications (Texter et al., 2018).

Medicinal Chemistry

  • Synthesis of Thiazole Derivatives : 2-bromo-1-aryl ethanones, like 2-Bromo-1-(2,6-difluorophenyl)ethanone, have been used to prepare thiazole derivatives. These derivatives have potential applications in medicinal chemistry, such as developing new pharmaceutical compounds (Bashandy, Abdelall, & El-Morsy, 2008).

Environmental Chemistry

  • Preparation of Heterocyclic Compounds : Research involving the preparation of heterocyclic thio ethanone derivatives using reactions in aqueous media has been explored. This is relevant for environmental chemistry, as it demonstrates an environmentally friendly process involving compounds similar to 2-Bromo-1-(2,6-difluorophenyl)ethanone (Yang et al., 2004).

Safety And Hazards

This compound is classified as a combustible solid . It’s advised not to breathe its dust, vapor, mist, or gas. It should not come in contact with the eyes, skin, or clothing. Use should be restricted to a chemical fume hood .

Future Directions

“2-Bromo-1-(2,6-difluorophenyl)ethanone” could be a useful reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines . This suggests potential applications in the development of new drugs for the treatment of trypanosomiasis.

properties

IUPAC Name

2-bromo-1-(2,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKLFNHMBFDXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380838
Record name 2-bromo-1-(2,6-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,6-difluorophenyl)ethanone

CAS RN

56159-89-8
Record name 2-bromo-1-(2,6-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluorophenacyl bromide
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Synthesis routes and methods I

Procedure details

To a solution of 1-(2,6-difluorophenyl)ethanone (10.0 g) in diethyl ether (50 mL) was added anhydrous aluminum chloride (86 mg) and the mixture was stirred for 5 min. Bromine (3.3 mL) was added dropwise at 10-15° C. After stirring at room temperature for 2 hr, the mixture was poured into water, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, concentrated under reduced pressure to give the title compound as a pale-yellow oil (yield 15.2 g, about 100%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

40.6 g of 2,6-difluoroacetophenone are placed in 120 ml of chloroform, and 0.1 g of aluminium chloride is added. Then, at 0° C., 37 g of bromine in 240 ml of chloroform are added dropwise and stirring is carried out at 0° C. for 1 h. The reaction mixture is then heated to room temperature and is concentrated using a rotary evaporator. The residue is distilled over a Vigreux column. In this way 2-bromo-1-(2,6-difluorophenyl)-ethanone having a boiling point of 101-11° C. at 9 mbar is obtained.
Quantity
40.6 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
37 g
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Lu, Q Yu, YB Zhu, JQ Weng, J Yuan, DX Hu… - Journal of Molecular …, 2019 - Elsevier
Fifteen novel stilbene analogues containing thiazole moiety were designed and synthesized. The structure of the synthesized compounds was confirmed by 1 H NMR, 13 C NMR and …
Number of citations: 18 www.sciencedirect.com
LAT Cleghorn, RJ Wall, S Albrecht… - Journal of Medicinal …, 2023 - ACS Publications
While treatment options for human African trypanosomiasis (HAT) have improved significantly, there is still a need for new drugs with eradication now a realistic possibility. Here, we …
Number of citations: 4 pubs.acs.org
A Smith, RJ Wall, S Patterson, T Rowan… - Journal of medicinal …, 2022 - ACS Publications
African animal trypanosomiasis or nagana, caused principally by infection of the protozoan parasites Trypanosoma congolense and Trypanosoma vivax, is a major problem in cattle and …
Number of citations: 7 pubs.acs.org

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